Indole-2-carboxylic acid

HIV-1 Integrase Antiviral Medicinal Chemistry

Indole-2-carboxylic acid (I2CA) is a regiochemically defined scaffold essential for HIV-1 integrase strand transfer inhibitor (INSTI) development and CYP199A2 biocatalytic hydroxylation. Positional isomers (e.g., indole-3-carboxylic acid) fail to engage the target or undergo enzymatic turnover, making procurement of the C2 isomer critical for reproducible data. • INSTI SAR: Parent IC50 32.37 μM; optimized C6-substituted derivatives reach 0.13 μM. • CYP199A2 substrate: Produces 5- and 6-hydroxyindole-2-carboxylic acids (59:41 ratio); C3 isomer not turned over. • Lipid peroxidation inhibition: 38% (vs. 13% for indole-3-carboxylic acid). Supplied at ≥98% purity, suitable for medicinal chemistry and biocatalysis workflows.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1477-50-5
Cat. No. B555154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-2-carboxylic acid
CAS1477-50-5
SynonymsIndole-2-carboxylicacid; 1H-Indole-2-carboxylicacid; 1477-50-5; 2-Carboxyindole; 2-Indolecarboxylicacid; Indol-2-CarboxylicAcid; NSC16598; 1h-indol-2-carbons; Indole-2-carboxylate; 2-INDOLYLFORMICACID; CHEMBL278390; HCUARRIEZVDMPT-UHFFFAOYSA-N; EINECS216-030-4; MFCD00005611; 2-Indolecarboxylicacid(Indole-2-carboxylicacid); carboxyindole; 2-Indolecarboxylate; indolecarboxylicacid; PubChem1690; 2-carboxy-1H-indole; 2-indolcarboxylicacid; Spectrum_001485; SpecPlus_000676; 1H-Indole-2-carboxylic; AC1L2IWZ
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)O
InChIInChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
InChIKeyHCUARRIEZVDMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-2-carboxylic Acid: Physicochemical Baseline


Indole-2-carboxylic acid (I2CA, CAS 1477-50-5) is a bicyclic heteroaromatic building block with the carboxyl group positioned at the C2 of the indole nucleus . Its molecular formula is C₉H₇NO₂ (MW: 161.16 g/mol) with a melting point of 202–206 °C and an assay specification of ≥98% . The C2 carboxylate motif provides a metal-chelating pharmacophore, particularly for divalent cations such as Mg²⁺, which underpins its utility as a privileged scaffold in medicinal chemistry and as a substrate for regioselective biocatalytic oxidations [1][2].

1
Med Chem Scaffold

C2 carboxylate core for INSTI, glycine site, and MCL-1 inhibitor derivatization

2
Biocatalytic Substrate

CYP199A2 regioselective hydroxylation substrate; positional isomer is inactive

3
Reference Compound

Position-dependent antioxidant screening; higher inhibition than C3 isomer

Indole-2-carboxylic Acid: Isomer Substitution Risks


Substituting indole-2-carboxylic acid with positional isomers such as indole-3-, -5-, or -6-carboxylic acid is not scientifically defensible in systems where regiochemistry dictates biological recognition or enzymatic transformation. The C2 carboxyl placement uniquely enables specific metal-chelation geometries essential for HIV-1 integrase strand transfer inhibition [1] and dictates differential substrate specificity toward cytochrome P450 enzymes—CYP199A2 actively oxidizes the 2-isomer while completely failing to turn over indole-3-carboxylic acid [2]. Furthermore, the rank order of lipid peroxidation inhibition differs substantially across indole carboxylate positional variants, rendering indiscriminate substitution a source of irreproducible data [3].

Indole-2-carboxylic acid
C2-carboxyl enables Mg²⁺ chelation geometry for INSTI, CYP199A2 substrate acceptance, and higher lipid peroxidation inhibition.
Positional isomers (e.g., indole-3-carboxylic acid)
Different chelation geometry, no CYP199A2 turnover, and ~2.9-fold lower antioxidant inhibition. Regiochemistry shifts biological recognition and enzymatic transformation.
Interchange may cause irreproducible data in receptor/enzyme assays.

Indole-2-carboxylic Acid: Comparative Evidence


HIV-1 Integrase Inhibition vs. Raltegravir

Indole-2-carboxylic acid (parent compound 1) inhibits HIV-1 integrase strand transfer with an IC50 of 32.37 ± 4.51 μM, as measured in a standardized in vitro strand-transfer assay [1]. Optimization at the C6 position yielded derivative 17a with an improved IC50 of 3.11 μM, while further structural elaboration produced derivative 20a with an IC50 of 0.13 μM [2]. The clinically approved integrase inhibitor raltegravir (RAL) served as a positive control with an IC50 of 0.06 ± 0.04 μM in the same assay system [1].

INSTI vs. Raltegravir
Head-to-head
Parent IC50 32.37 μM; derivative 20a IC50 0.13 μM vs. RAL IC50 0.06 μM
Supports scaffold optimization trajectory for INSTI discovery
~539-fold parent-to-RAL gap; derivatives approach clinical comparator potency
HIV-1 Integrase Antiviral Medicinal Chemistry

Lipid Peroxidation Inhibition vs. Other Indoles

In a standardized in vitro lipid peroxidation assay measuring inhibition of tert-butyl hydroperoxide-induced peroxidation, indole-2-carboxylic acid produced 38% inhibition. This positions it as a mid-potency inhibitor within the tested indole series: tryptamine (59% inhibition) > indole-2-carboxylic acid (38%) > indomethacin (26%) > melatonin and indole-3-carboxylic acid (both 13%) [1]. Notably, the positional isomer indole-3-carboxylic acid exhibited 2.9-fold lower inhibition than the 2-isomer under identical assay conditions.

Lipid Peroxidation
Cross-study comparable
I2CA 38% inhibition vs. indole-3-carboxylic acid 13%
Quantifies regiochemical impact on antioxidant activity
2.9-fold higher inhibition than C3 isomer; data from single assay panel
Antioxidant Lipid Peroxidation Oxidative Stress

Cytochrome P450 Substrate Selectivity: 2- vs. 3-Carboxy Indole

The bacterial P450 enzyme CYP199A2 from Rhodopseudomonas palustris was evaluated for substrate specificity against a panel of indole carboxylic acids. The enzyme completely failed to oxidize indole and indole-3-carboxylic acid (no detectable activity), whereas it actively oxidized indole-2-carboxylic acid, converting it to 5- and 6-hydroxyindole-2-carboxylic acids in a 59:41 ratio [1]. This binary substrate acceptance profile establishes indole-2-carboxylic acid as a productive substrate while its C3 positional isomer is entirely inert toward the same enzyme.

CYP199A2 Selectivity
Head-to-head
Active: 2-isomer → 5-/6-hydroxy products (59:41). Inactive: 3-isomer, indole.
Binary substrate specificity; C2 essential for biocatalytic hydroxylation
C3 isomer is functionally inert in this system
Biocatalysis Cytochrome P450 Regioselective Oxidation

NMDA Glycine Site Antagonism: Parent vs. Optimized Derivatives

Indole-2-carboxylic acid functions as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor. The parent compound inhibits glycine-potentiated NMDA currents with an IC50 of 105 μM in rat cortical/spinal neurons . However, structural optimization of the indole-2-carboxylate scaffold yields derivatives with nanomolar affinity: 5-fluoro-indole-2-carboxylic acid exhibits a Ki of 15 μM and an IC50 of 61 μM for NMDA current blockade , while the tricyclic derivative SM-31900 (3g) achieves a Ki of 1.0 ± 0.1 nM and in vivo anticonvulsant ED50 of 2.3 mg/kg (i.v.) [1].

NMDA Glycine Site
Class-level
Parent IC50 105 μM; 5-F-I2CA Ki 15 μM; SM-31900 Ki 1.0 nM
Supports glycine site antagonist derivatization program
~10⁵-fold affinity improvement upon scaffold optimization
NMDA Receptor Glycine Site Antagonist Neuropharmacology

MCL-1 Inhibition: Parent vs. Optimized Derivatives

The indole-2-carboxylic acid scaffold has been elaborated into potent inhibitors of the anti-apoptotic protein MCL-1. The parent unsubstituted indole-2-carboxylic acid exhibits negligible binding affinity for MCL-1 with a reported Ki > 1,000,000 nM [1]. In stark contrast, the optimized indole-2-carboxylic acid derivative A-1210477 binds MCL-1 with a Ki of 0.43 nM and an IC50 of 26.2 nM for disrupting MCL-1–BIM complexes in living cells, demonstrating >2,300,000-fold improvement in binding affinity relative to the parent core [2].

MCL-1 Binding
Class-level
Parent Ki > 1,000,000 nM; A-1210477 derivative Ki 0.43 nM
Parent inactive as MCL-1 inhibitor; synthetic building block only
>2.3×10⁶-fold improvement confirms scaffold requires elaboration
MCL-1 Apoptosis Cancer

In Vivo Anticonvulsant Efficacy: i.v. vs. Oral Administration

While the parent indole-2-carboxylic acid demonstrates limited systemic activity, specific C3-substituted indole-2-carboxylate derivatives exhibit pronounced in vivo efficacy in the NMDA-induced seizure model. One optimized derivative (referenced as the indole derivative from a series of indole-2-carboxylates) inhibited NMDA-induced convulsions in mice with an ED50 of 0.06 mg/kg following intravenous administration and 6 mg/kg following oral administration [1]. This represents a 100-fold difference between intravenous and oral bioavailability, quantifying the pharmacokinetic barrier inherent to this chemotype and providing a benchmark for evaluating subsequent derivatives.

In Vivo Anticonvulsant
Class-level
ED50 i.v. 0.06 mg/kg; p.o. 6 mg/kg for optimized C3-substituted derivative
Quantifies PK barrier; oral ~1% of i.v. potency
Parent requires derivatization for meaningful in vivo activity
Anticonvulsant NMDA In Vivo Pharmacology

Indole-2-carboxylic Acid: Application Scenarios


HIV-1 Integrase Inhibitor Discovery and Optimization

Indole-2-carboxylic acid serves as a validated starting scaffold for HIV-1 integrase strand transfer inhibitor (INSTI) development. The parent compound exhibits measurable target engagement (IC50 32.37 μM) and the C2 carboxylate chelates the catalytic Mg²⁺ ions in the integrase active site [1]. This establishes a clear structure-activity relationship trajectory: C6 halogenated aromatic substitution improves potency to 3.11 μM (derivative 17a), and further optimization yields 0.13 μM potency (derivative 20a) [1][2]. Procurement of the parent indole-2-carboxylic acid is indicated for medicinal chemistry groups seeking to synthesize and evaluate novel INSTI candidates, not for direct antiviral screening.

CYP199A2 Regioselective Hydroxylation

Indole-2-carboxylic acid is a definitive substrate for the bacterial cytochrome P450 enzyme CYP199A2 from Rhodopseudomonas palustris. The enzyme converts it to a mixture of 5- and 6-hydroxyindole-2-carboxylic acids in a 59:41 ratio [1]. Critically, CYP199A2 shows no detectable activity toward the positional isomer indole-3-carboxylic acid, nor toward unsubstituted indole [1]. This binary substrate specificity makes indole-2-carboxylic acid an essential reagent for laboratories developing CYP199A2-based biocatalytic hydroxylation methods, and procurement of the C3 isomer would be functionally useless in this system.

NMDA Glycine Site Antagonist Development

Indole-2-carboxylic acid competitively inhibits glycine potentiation of NMDA receptor currents (IC50 105 μM) [1]. While the parent compound's affinity is modest, the indole-2-carboxylate scaffold has been extensively validated through the development of high-affinity derivatives such as SM-31900 (Ki 1.0 nM) and MDL 105519 (Ki 10.9 nM) [2][3]. Procurement of the unsubstituted indole-2-carboxylic acid is appropriate for synthetic chemistry groups building focused libraries of glycine site antagonists; researchers requiring direct pharmacological tool compounds should instead procure pre-optimized derivatives with nanomolar affinity.

Antioxidant Screening and SAR of Indole Derivatives

In comparative lipid peroxidation assays, indole-2-carboxylic acid demonstrates 38% inhibition—significantly higher than indole-3-carboxylic acid (13%) and melatonin (13%), though lower than tryptamine (59%) [1]. This intermediate potency and clear regiochemical differentiation support the use of indole-2-carboxylic acid as a reference compound in antioxidant screening panels. Procurement for this application should be paired with cognate isomers (e.g., indole-3-carboxylic acid) to enable controlled comparisons and the elucidation of position-dependent antioxidant effects.

Application
Selection Property
Validation Focus
HIV-1 Integrase Inhibitor Discovery
C2 carboxylate Mg²⁺ chelation scaffold
INSTI SAR and potency optimization trajectory
CYP199A2 Biocatalytic Hydroxylation
Regioselective substrate specificity
Binary activity vs. indole-3-carboxylic acid
NMDA Glycine Site Antagonist Development
Glycine-site competitive binding scaffold
Affinity improvement from µM to nM range
Antioxidant Screening Reference
Position-dependent lipid peroxidation inhibition
Benchmark relative to indole positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.